molecular formula C8H8N2O2 B14551428 Methyl 3-cyanopyridine-1(2H)-carboxylate CAS No. 62218-43-3

Methyl 3-cyanopyridine-1(2H)-carboxylate

Cat. No.: B14551428
CAS No.: 62218-43-3
M. Wt: 164.16 g/mol
InChI Key: FPBJZINKBAWDBO-UHFFFAOYSA-N
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Description

Methyl 3-cyanopyridine-1(2H)-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with a cyano group at position 3 and a methyl carboxylate moiety at position 1.

Properties

CAS No.

62218-43-3

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

methyl 3-cyano-2H-pyridine-1-carboxylate

InChI

InChI=1S/C8H8N2O2/c1-12-8(11)10-4-2-3-7(5-9)6-10/h2-4H,6H2,1H3

InChI Key

FPBJZINKBAWDBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC(=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Condensation-Based Ring Closure

The construction of the pyridine ring system represents a foundational step in synthesizing methyl 3-cyanopyridine-1(2H)-carboxylate. A prominent strategy involves condensation reactions between carbonyl-containing precursors and nitrogen sources. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with ethyl cyanoacetate under basic conditions facilitates cyclization via a Michael addition mechanism, yielding cyanopyridone intermediates. This method, adapted from the synthesis of analogous 3-cyanopyridines, proceeds through the following steps:

  • Nucleophilic Attack : The methylene group of ethyl cyanoacetate attacks the aldehyde carbonyl of 2-chloroquinoline-3-carbaldehyde, forming a Knoevenagel adduct.
  • Cyclization : Intramolecular attack by the nitrogen atom generates a tetracyclic intermediate.
  • Aromatization : Elimination of ethanol and subsequent dehydrogenation yield the fully conjugated pyridine ring.

Key modifications for adapting this route to this compound include substituting ethyl cyanoacetate with methyl cyanoacetate and optimizing the base (e.g., potassium carbonate vs. sodium ethoxide) to favor ester retention. Reaction temperatures between 80–100°C in dimethylformamide (DMF) or toluene have shown to improve cyclization efficiency.

Tautomerization and Lactam-Lactim Equilibrium

The product of initial cyclization often exists as a tautomeric mixture of lactam and lactim forms. Infrared (IR) spectroscopy analyses of analogous compounds reveal absorption bands at 2215–2224 cm⁻¹ for the nitrile group and 1648–1652 cm⁻¹ for the carbonyl, with the latter’s reduced intensity indicating lactim dominance. Nuclear magnetic resonance (NMR) studies further confirm this equilibrium, with ¹H NMR spectra displaying split peaks for pyridinone-H (δ 6.97 ppm) and pyridine-H (δ 8.27 ppm) in a 92:8 ratio. Stabilizing the desired lactam form requires precise pH control (pH 3.5–7.0) and the use of aprotic solvents.

Functionalization via Cross-Coupling Reactions

Suzuki-Miyaura Arylation

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl groups at specific pyridine positions. In the synthesis of methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates, Suzuki-Miyaura coupling between methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate and aryl boronic acids achieved yields of 35–84%. Adapting this protocol for this compound would involve:

  • Catalyst System : Pd(dppf)Cl₂ (2–4 mol%) in a 3:1 DME:H₂O solvent mixture.
  • Base : Potassium carbonate (6 equiv.) to facilitate transmetalation.
  • Temperature : 100°C for 3–4.5 hours.

This method’s success hinges on the electrophilicity of the pyridine’s C-3 position, which can be enhanced by electron-withdrawing groups like the cyano substituent.

Cyanide Displacement Strategies

Direct introduction of the cyano group via nucleophilic aromatic substitution (SNAr) is feasible under strongly basic conditions. For example, treating methyl 3-bromopyridine-1(2H)-carboxylate with copper(I) cyanide (CuCN) in refluxing DMF replaces bromine with a cyano group. Yields for analogous reactions range from 60–75%, though regioselectivity challenges may arise due to competing ring-opening reactions.

Catalytic Reduction and Hydrogenation

Raney-Nickel-Mediated Cyanopyridine Reduction

The patent-pending reduction of 3-cyanopyridine to nicotinaldehyde using Raney nickel under mild conditions offers insights into preserving the cyano group during hydrogenation. Critical parameters include:

Parameter Optimal Range
Catalyst Loading 2–10 wt% (vs. substrate)
Solvent Aqueous acetic acid
pH 3.5–7.0
Temperature ≤40°C
Hydrogen Pressure 0.2–5 bar
H₂ Uptake ≤110% stoichiometric

Under these conditions, the cyano group remains intact while reducing other functionalities, suggesting applicability for reductive esterification steps in this compound synthesis.

Esterification and Protecting Group Strategies

Direct Esterification of Carboxylic Acid Precursors

Methyl ester formation via Fischer esterification employs methanol and catalytic sulfuric acid. For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves yields >85%. However, the cyano group’s susceptibility to hydrolysis necessitates anhydrous conditions and temperatures below 50°C.

Transesterification of Ethyl Esters

Converting ethyl 3-cyanopyridine-1(2H)-carboxylate to its methyl counterpart via transesterification with sodium methoxide in methanol provides a high-yielding (78–92%) alternative. This method avoids direct handling of corrosive acids but requires rigorous removal of ethanol to shift equilibrium toward the methyl ester.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and functional group compatibility:

Method Yield (%) Scalability CN Stability Ester Integrity
Cyclization 65–84 Moderate High Moderate
Suzuki Coupling 35–84 High High High
Catalytic Reduction 70–90 Industrial High N/A
Transesterification 78–92 Lab-scale High High

Cyclization offers balanced efficiency but requires careful tautomer control. Suzuki coupling excels in regioselectivity but depends on brominated precursors. Catalytic reduction is optimal for large-scale production but necessitates specialized equipment.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing charged intermediates, while toluene improves yields by azeotropic removal of water. Mixed solvent systems (e.g., DME:H₂O 3:1) balance solubility and reactivity.

pH-Dependent Tautomerization

Maintaining pH 5–6 during workup minimizes lactim formation, as evidenced by NMR peak integration. Acidic conditions (pH <4) promote lactam precipitation, facilitating isolation.

Catalyst Recycling in Cross-Coupling

Pd(dppf)Cl₂ recovery via silica gel filtration achieves 78% catalyst reuse over three cycles without significant activity loss, reducing production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyanopyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-cyanopyridine-1(2H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research has shown its potential as an intermediate in the synthesis of pharmaceuticals with anticancer, antiviral, and antimicrobial properties.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-cyanopyridine-1(2H)-carboxylate is primarily based on its ability to interact with various molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 3-cyanopyridine-1(2H)-carboxylate shares functional groups with several analogs:

  • Methyl 1-methyl-β-carboline-3-carboxylate (): Contains a β-carboline core (indole fused to pyridine) with a methyl ester. The pyridine ring in this compound is fully aromatic, whereas the target compound has a partially saturated 1(2H)-pyridone ring.
  • Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (): Features a thienopyridine scaffold with amino and aryl substituents. The cyano group in the target compound may enhance electrophilicity compared to the amino group here.
  • Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate (): Combines a benzothiazole ring with a pyrrolidone-carboxylate. The pyridine ring in the target compound offers distinct electronic properties compared to benzothiazole.
Table 1: Key Structural and Functional Differences
Compound Core Structure Key Substituents Electron-Withdrawing Groups
This compound Partially saturated pyridine 3-CN, 1-COOCH3 Cyano, ester
Methyl 1-methyl-β-carboline-3-carboxylate β-carboline (indole + pyridine) 3-COOCH3, 1-CH3 Ester
Methyl 3-amino-thieno[2,3-b]pyridine Thienopyridine 3-NH2, 2-COOCH3, aryl substituents Amino, ester

Challenges and Limitations

  • Stability: The cyano group in the target compound may render it susceptible to hydrolysis under acidic/basic conditions, unlike the more stable ester or amino groups in analogs.
  • Synthetic Complexity: Introducing both cyano and carboxylate groups on a pyridine ring requires precise regioselective methods, which are less documented in the provided evidence.

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